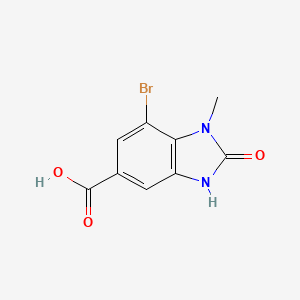

7-Bromo-1-methyl-2-oxo-3H-benzimidazole-5-carboxylic acid

描述

7-Bromo-1-methyl-2-oxo-3H-benzimidazole-5-carboxylic acid is a benzimidazole derivative characterized by a bromine substituent at position 7, a methyl group at position 1, and a carboxylic acid moiety at position 4. The benzimidazole core resembles purine bases, enabling interactions with biological targets such as enzymes and receptors . This compound’s structural features align with bioactive benzimidazoles studied in kinase inhibition, antimicrobial activity, and antiproliferative applications .

属性

IUPAC Name |

7-bromo-1-methyl-2-oxo-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O3/c1-12-7-5(10)2-4(8(13)14)3-6(7)11-9(12)15/h2-3H,1H3,(H,11,15)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGKIOXAGLAPIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2Br)C(=O)O)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-methyl-2-oxo-3H-benzimidazole-5-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 7-bromo-1-methyl-2-oxo-3H-benzimidazole.

Bromination: The bromination of 1-methyl-2-oxo-3H-benzimidazole is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

Carboxylation: The brominated intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: In industrial settings, the production of 7-Bromo-1-methyl-2-oxo-3H-benzimidazole-5-carboxylic acid may involve continuous flow reactors to ensure efficient bromination and carboxylation processes. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the keto group can yield the corresponding alcohol.

Substitution: The bromine atom at the 7th position can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products:

Oxidation: Formation of 7-bromo-1-methyl-2-oxo-3H-benzimidazole-5-carboxaldehyde.

Reduction: Formation of 7-bromo-1-methyl-2-hydroxy-3H-benzimidazole-5-carboxylic acid.

Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.

科学研究应用

7-Bromo-1-methyl-2-oxo-3H-benzimidazole-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex benzimidazole derivatives.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

作用机制

The biological activity of 7-Bromo-1-methyl-2-oxo-3H-benzimidazole-5-carboxylic acid is primarily due to its ability to interact with various molecular targets:

Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.

Signal Transduction: It may interfere with cellular signaling pathways, leading to altered cellular responses.

相似化合物的比较

Substituent Effects on Bioactivity

- In B-norcholesteryl derivatives, 5-nitro groups reduced antiproliferative activity (IC₅₀ >10 µM) compared to electron-donating groups .

- Electron-Donating Groups (Me, OMe):

- Carboxylic Acid Moiety:

Selectivity and Toxicity Profiles

- Compounds with electron-withdrawing groups (e.g., 7b–8b) exhibited cytotoxicity against normal kidney cells (HEK293T), whereas electron-donating analogs (9b, 10a) were selective for cancer cells .

- The target compound’s bromine may pose toxicity risks, but the methyl group and carboxylic acid could mitigate this by enhancing target specificity.

Structure-Activity Relationship (SAR) Insights

- Benzimidazole Core: Essential for kinase inhibition (APY29, AT9283) and antimicrobial activity (ssSTK inhibition) .

- Position-Specific Modifications:

- Substituents at position 7 (Br) and 5 (COOH) enhance electrophilicity and binding, respectively.

- Methyl at position 1 may reduce steric hindrance, improving ligand-receptor compatibility.

- Docking Studies: Molecular models suggest the benzimidazole nucleus and carboxylic acid form H-bonds with ssSTK, a mechanism shared with APY29 .

生物活性

7-Bromo-1-methyl-2-oxo-3H-benzimidazole-5-carboxylic acid is a heterocyclic compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Bromine atom at the 7th position

- Methyl group at the 1st position

- Keto group at the 2nd position

- Carboxylic acid group at the 5th position

These structural features contribute to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that 7-Bromo-1-methyl-2-oxo-3H-benzimidazole-5-carboxylic acid has potential as an antimicrobial and antifungal agent . It has been tested against various pathogens, including Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting microbial growth .

Anticancer Properties

The compound has also been explored for its anticancer potential. Studies suggest that benzimidazole derivatives can induce cytotoxicity in cancer cell lines. For instance, a study assessing various benzimidazole compounds found that those with similar structures exhibited varying degrees of cytotoxicity against A549 human lung adenocarcinoma cells. While specific data on this compound's anticancer activity is limited, its structural similarity to other active benzimidazole derivatives implies potential efficacy .

Anti-inflammatory Effects

Benzimidazole compounds are known to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes. Although direct studies on the anti-inflammatory effects of 7-Bromo-1-methyl-2-oxo-3H-benzimidazole-5-carboxylic acid are sparse, its structural characteristics suggest it may modulate inflammatory pathways .

The biological activity of 7-Bromo-1-methyl-2-oxo-3H-benzimidazole-5-carboxylic acid can be attributed to several mechanisms:

- Target Interaction : The compound may interact with various biological targets through competitive inhibition or allosteric modulation.

- Biochemical Pathways : It is likely to affect pathways involved in inflammation, cancer progression, and microbial resistance.

- Pharmacokinetics : Factors such as solubility and stability influence its bioavailability and therapeutic effectiveness .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 7-Bromo-1-methyl-2-oxo-3H-benzimidazole-5-carboxylic acid | Structure | Antimicrobial, Anticancer, Anti-inflammatory |

| 7-Bromo-1-methyl-2-oxo-3H-benzimidazole | Lacks carboxylic acid group | Reduced polarity, potentially less reactive |

| 1-Methyl-2-oxo-3H-benzimidazole-5-carboxylic acid | Lacks bromine atom | May affect biological activity and reactivity |

This table highlights the unique aspects of 7-Bromo-1-methyl-2-oxo-3H-benzimidazole-5-carboxylic acid compared to related compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of benzimidazole derivatives, emphasizing their pharmacological properties. For instance, a comprehensive review detailed the bioactivity of various benzimidazole compounds, noting their effectiveness against multiple pathogens and their potential as anticancer agents .

In one case study involving a series of benzimidazole derivatives, researchers reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . Such findings underscore the therapeutic potential of compounds like 7-Bromo-1-methyl-2-oxo-3H-benzimidazole-5-carboxylic acid.

Future Directions

Further research is warranted to explore:

- In Vivo Studies : To validate the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate specific biochemical pathways influenced by this compound.

- Structure–Activity Relationship (SAR) : To optimize its structure for enhanced biological activity.

常见问题

Q. What are the common synthetic routes for preparing 7-bromo-1-methyl-2-oxo-3H-benzimidazole-5-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of substituted o-phenylenediamine derivatives with carboxylic acids. For example, the Phillips-Ladenburg reaction uses o-phenylenediamine and aromatic acids (e.g., salicylic acid) in ethanol with NH₄Cl as a catalyst at 80–90°C, yielding 72–90% benzimidazole derivatives . For brominated derivatives, bromine substituents are introduced either via direct bromination of precursors or by using pre-brominated intermediates. Reaction optimization, such as catalyst selection (e.g., NH₄Cl vs. polyphosphoric acid) and solvent choice (e.g., EtOH vs. DMF), significantly affects regioselectivity and yield.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Use a combination of:

- 1H/13C-NMR : Key signals include the methyl group at ~2.5 ppm (singlet, 3H), the carboxylic acid proton (if free) at ~12–13 ppm, and bromine-induced deshielding effects on adjacent aromatic protons .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the primary challenges in achieving solubility for in vitro assays, and how can they be addressed?

The carboxylic acid group confers partial polarity, but bromine and aromaticity reduce aqueous solubility. Strategies include:

- Salt formation : Convert to sodium or potassium salts via neutralization with NaOH/KOH.

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers .

- Amino acid conjugation : Attach biocompatible moieties (e.g., glycine) to enhance cell permeability and solubility, as demonstrated for related benzimidazole-carboxylates .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives targeting Sirtuin-1 (Sirt1) inhibition?

Molecular docking studies using Sirt1’s crystal structure (PDB: 4I5I) reveal that the benzimidazole core occupies the hydrophobic S1 pocket, while the carboxylic acid forms hydrogen bonds with Asn226 and Ser246. Advanced strategies include:

- Tail modification : Replace the carboxylic acid with hydroxamic acid to coordinate Zn²⁺ in the active site, as seen in peptide deformylase inhibitors .

- Substituent optimization : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to enhance binding affinity. MD simulations predict that 7-bromo-1-methyl derivatives improve steric complementarity with the S1 pocket .

Q. How should researchers resolve contradictory bioactivity data between cell-free and cell-based assays?

Discrepancies often arise from differences in membrane permeability or intracellular metabolism. For example, amino acid-conjugated derivatives show higher activity in cell-based assays due to improved uptake, while free acids perform better in cell-free systems . Validate using:

- Orthogonal assays : Compare fluorescence-based (cell-free) vs. luciferase reporter (cell-based) Sirt1 activity.

- Metabolite profiling : Use LC-MS to detect intracellular hydrolysis of prodrug forms .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in benzimidazole-carboxylate derivatives?

- Substitution patterns : Systematic variation of substituents at positions 1, 2, and 5 (e.g., methyl vs. ethyl at N1) reveals steric and electronic effects on Sirt1 IC₅₀ values .

- Bioisosteric replacement : Replace the carboxylic acid with tetrazole (pH-stable isostere) to assess pH-dependent activity shifts .

- 3D-QSAR models : Generate CoMFA/CoMSIA models using IC₅₀ data from analogs to predict optimal substituent size and polarity .

Q. How can researchers address stability issues during long-term storage of this compound?

- Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent hydrolysis of the lactam ring.

- Protection of reactive groups : Convert the carboxylic acid to a methyl ester for storage, followed by in-situ hydrolysis before assays .

- Degradation monitoring : Use accelerated stability studies (40°C/75% RH) with HPLC to track decomposition products (e.g., debromination or lactam ring opening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。